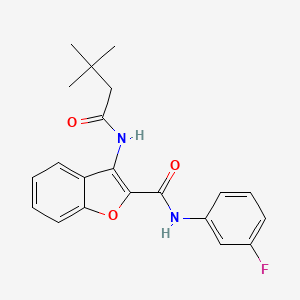

3-(3,3-dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

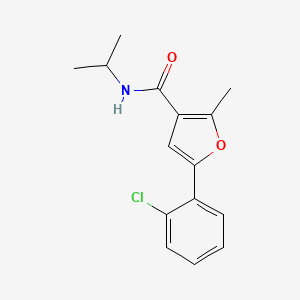

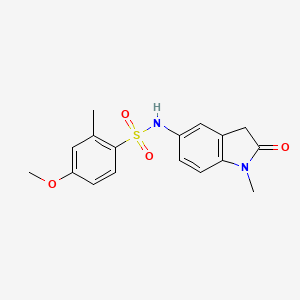

The compound "3-(3,3-dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide" is a benzofuran derivative, which is a class of compounds known for their diverse biological activities. Benzofuran carboxamide derivatives have been synthesized and evaluated for various biological properties, including antimicrobial, anti-inflammatory, and radical scavenging activities . These compounds are characterized by the presence of a benzofuran moiety, which is a fused benzene and furan ring, and a carboxamide group that can be modified to produce derivatives with different biological activities.

Synthesis Analysis

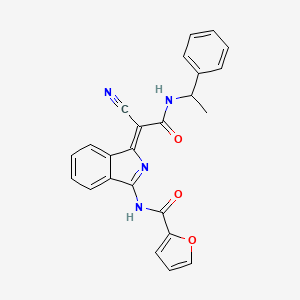

The synthesis of benzofuran carboxamide derivatives typically involves the formation of the benzofuran ring followed by the introduction of the carboxamide group. In the case of the related compounds mentioned in the provided data, the synthesis involved the use of glycinamido and β-alanamido groups . These compounds were characterized using techniques such as NMR, IR, Mass, and X-ray crystallography, which are standard methods for confirming the structure of synthesized organic compounds.

Molecular Structure Analysis

The molecular structure of benzofuran carboxamide derivatives is crucial for their biological activity. The presence of substituents on the benzofuran ring and the carboxamide nitrogen can significantly influence the compound's properties. For instance, the introduction of a fluorine atom on the phenyl ring, as seen in the compound of interest, can affect the compound's lipophilicity and metabolic stability . X-ray crystallography provides detailed information about the three-dimensional arrangement of atoms within the molecule, which is essential for understanding the compound's interactions with biological targets .

Chemical Reactions Analysis

Benzofuran carboxamide derivatives can undergo various chemical reactions, depending on their functional groups. For example, the carboxamide group can participate in reactions typical of amides, such as hydrolysis or condensation. The benzofuran moiety can also undergo electrophilic substitution reactions at positions that are activated by the presence of electron-donating groups . Additionally, the presence of a fluorine atom can influence the reactivity of the compound, as fluorine is a strong electron-withdrawing group .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran carboxamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzofuran ring and the carboxamide group. The introduction of alkyl or aryl groups can affect the compound's hydrophobicity, which in turn can influence its solubility in organic solvents or water . The presence of a fluorine atom can increase the compound's stability towards metabolic degradation, which is an important consideration in drug design .

Scientific Research Applications

Fluorescent Host for Hydrogen-Bonding Interaction Monitoring

Researchers have designed fluorescent hosts that exhibit anomalous fluorescence due to an intramolecular charge-transfer process. These hosts can selectively detect guests that form hydrogen bonds, affecting the rotation of the amide bond. This finding highlights the potential of such compounds in monitoring hydrogen-bonding interactions directly by intramolecular charge-transfer emission (Araki, Tada, Abe, & Mutai, 1998).

Cyclometallation of Carboxamides

Cyclometallation reactions involving carboxamides have been explored, leading to the synthesis of compounds with potential applications in materials science. These reactions facilitate the creation of five-membered metallathia (or selena) heterocycles, showcasing the versatility of benzofuran derivatives in forming complex metallic structures (Nonoyama, Nakajima, Mizuno, & Hayashi, 1994).

Synthesis and Biological Evaluation of Benzofuran Carboxamide Derivatives

A series of benzofuran carboxamide derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, indicating their potential as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Highly Stable Electrochromic and Electrofluorescent Dual-Switching Polyamide

Electroactive polyamides with bis(diphenylamino)-fluorene units acting as electroactive fluorophores have been developed. These polyamides exhibit reversible electrochromic characteristics and strong fluorescence, suggesting their use in advanced electrochromic devices and fluorescence-based applications (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).

Synthesis and Properties of Novel Aromatic Polyamides

Research has led to the synthesis of novel aromatic polyamides based on multi-ring flexible dicarboxylic acids, demonstrating significant solubility, thermal stability, and mechanical strength. These findings contribute to the development of high-performance materials for various industrial applications (Hsiao & Chang, 1996).

properties

IUPAC Name |

3-(3,3-dimethylbutanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3/c1-21(2,3)12-17(25)24-18-15-9-4-5-10-16(15)27-19(18)20(26)23-14-8-6-7-13(22)11-14/h4-11H,12H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEMMGGYLCYYBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)

![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)

![1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one](/img/structure/B2529468.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)

![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)

![4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2529474.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)